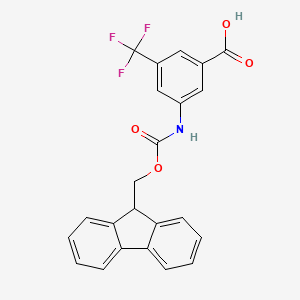
3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C6H3Br2FO3S and a molecular weight of 333.9576 . This compound is characterized by the presence of bromine, hydroxyl, sulfonyl, and fluoride functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 4-hydroxybenzenesulfonylfluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the hydroxyl and sulfonyl groups .
Applications De Recherche Scientifique
3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved include the modification of enzyme activity and the alteration of biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the sulfonyl and fluoride groups.
4-Hydroxybenzenesulfonylfluoride: Similar but lacks the bromine atoms.
Uniqueness
3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is unique due to the combination of bromine, hydroxyl, sulfonyl, and fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H3Br2FO3S |
|---|---|
Poids moléculaire |
333.96 g/mol |
Nom IUPAC |
3,5-dibromo-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Br2FO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H |
Clé InChI |
VMAXGFQTVQLSGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


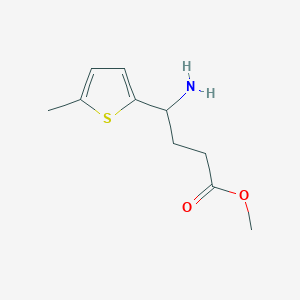
![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
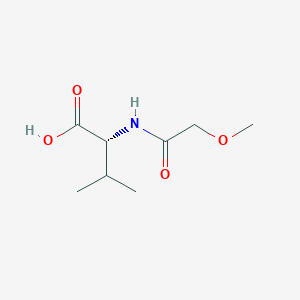

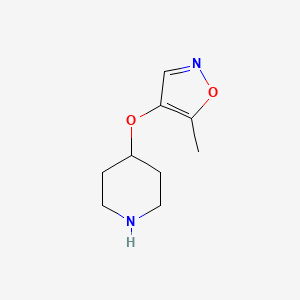

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
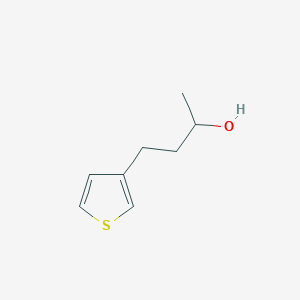
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
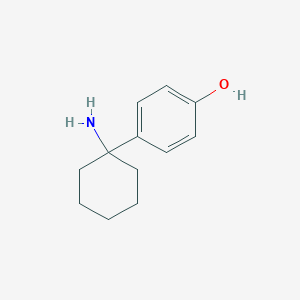
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
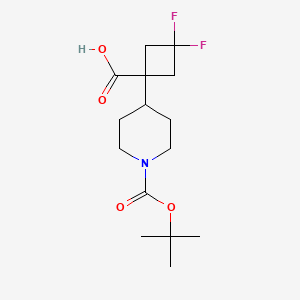
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
